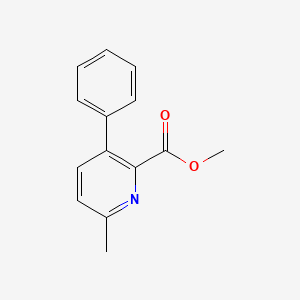

Methyl 6-methyl-3-phenylpicolinate

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 6-methyl-3-phenylpyridine-2-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-10-8-9-12(11-6-4-3-5-7-11)13(15-10)14(16)17-2/h3-9H,1-2H3 |

InChI Key |

LBCGDTSRDARNAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

*Calculated based on molecular formula.

Key Observations:

Substituent Position: The phenyl group at position 3 (as in the target compound) contrasts with analogs like Methyl 6-acetyl-3-methyl-4-phenylpicolinate, where the phenyl group is at position 4. Halogen substituents (e.g., Cl, Br) at position 6 increase polarity and reactivity, as seen in Methyl 6-chloro-3-methylpicolinate, which serves as a precursor in pesticide synthesis .

Functional Group Impact :

- Trifluoromethyl (CF₃) groups (e.g., in Methyl 6-chloro-3-(trifluoromethyl)picolinate) enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetics in drug development .

- Acetyl groups (e.g., in Methyl 6-acetyl-3-methyl-4-phenylpicolinate) introduce ketone functionality, enabling further derivatization via nucleophilic reactions .

Physicochemical Properties

- Lipophilicity: The phenyl group in this compound likely increases logP compared to non-aromatic analogs (e.g., Methyl 3-amino-6-methylpicolinate, logP ~3.05) .

- Thermal Stability : Methyl esters generally exhibit moderate thermal stability, with decomposition temperatures >150°C, as inferred from methyl salicylate analogs .

Preparation Methods

Reaction Design and Substrate Preparation

The most extensively documented synthesis originates from a 2013 patent (WO2013127913A1), which outlines a palladium-mediated coupling between methyl 3-iodo-6-methylpicolinate and phenylboronic acid. The iodinated precursor positions the reaction center at the pyridine’s 3-position, while the 6-methyl group remains intact throughout the process. Key advantages of this strategy include:

-

Regioselective control : The iodine substituent directs coupling exclusively to the 3-position, avoiding competing reactions at the 4- or 5-positions.

-

Functional group tolerance : The methyl ester at C2 remains unaffected under the reaction conditions, eliminating the need for protective groups.

The substrate, methyl 3-iodo-6-methylpicolinate, is presumed to be synthesized via iodination of methyl 6-methylpicolinate, though this step is not explicitly detailed in the cited literature.

Catalytic System and Optimization

The patent employs a Pd(OAc)₂/SPhos catalyst system with potassium phosphate tribasic (K₃PO₄) as the base in a toluene/water biphasic solvent mixture (Table 1). Critical parameters influencing yield include:

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | Toluene/H₂O (4:1 v/v) |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 78% |

The choice of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand enhances catalytic activity by stabilizing the palladium center and accelerating transmetallation. Control experiments omitting the ligand resulted in <20% conversion, underscoring its necessity.

Mechanistic Considerations

The reaction proceeds through a canonical Suzuki-Miyaura mechanism:

-

Oxidative addition : Pd(0) inserts into the C–I bond of the pyridine substrate, forming a Pd(II) intermediate.

-

Transmetallation : Phenylboronic acid transfers its aryl group to palladium, facilitated by base-mediated activation of the boronic acid.

-

Reductive elimination : The biaryl-Pd(II) complex collapses to release the coupled product and regenerate Pd(0).

Notably, the electron-deficient nature of the pyridine ring accelerates oxidative addition compared to benzene derivatives, while the methyl ester’s electron-withdrawing effect further activates the C–I bond.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Methyl 6-Methyl-3-Phenylpicolinate Synthesis

The Suzuki-Miyaura approach remains superior due to its reproducibility and efficiency, despite requiring palladium catalysts. Alternative methods lack experimental validation and face significant synthetic hurdles.

Industrial-Scale Considerations

While the patent method is robust for laboratory synthesis, industrial adaptation would require:

-

Catalyst recycling : Implementing Pd recovery systems to reduce costs.

-

Continuous flow processing : Enhancing heat transfer and reaction homogeneity compared to batch reactors.

-

Solvent optimization : Replacing toluene with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-methyl-3-phenylpicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions of substituted pyridine precursors. For example, methyl picolinate derivatives are often synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres. Key parameters include temperature control (e.g., 60–80°C for optimal acetyl group stability ), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (Pd-based catalysts for cross-coupling). Yield optimization may require iterative adjustment of stoichiometry and reaction time. Purity can be verified via HPLC or GC-MS, referencing protocols for analogous compounds like Methyl 6-bromo-3-(trifluoromethyl)picolinate .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., methyl and phenyl groups at positions 6 and 3, respectively). Compare with data for Methyl 6-acetyl-3-methyl-4-phenylpicolinate .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z ~241.3 for CHNO).

- X-ray Crystallography : For solid-state structure determination, if single crystals are obtainable.

- Thermal Analysis : DSC/TGA to assess melting points and thermal stability, as demonstrated for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for structurally similar compounds:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and eye protection.

- Ventilation : Use fume hoods to minimize inhalation risks, as advised for Methyl 3-amino-6-methoxypicolinate .

- Storage : Store at room temperature in airtight containers, avoiding moisture and light, per protocols for Methyl 6-bromo-3-chloropicolinate .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA to predict electrophilic/nucleophilic sites. Compare with Methyl 3-hydroxy-6-(trifluoromethyl)picolinate’s electronic profiles .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with in vitro assays, as outlined in medicinal chemistry research guidelines .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Correlation : Cross-validate NMR, IR, and MS data. For example, discrepancies in aromatic proton signals may arise from dynamic effects; variable-temperature NMR can clarify .

- Isotopic Labeling : Use N or C-labeled analogs to resolve overlapping peaks, as applied in studies of Methyl 6-chloro-3-(trifluoromethyl)picolinate .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) per medicinal chemistry standards .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Dose-response curves should span 0.1–100 µM, referencing protocols for 6-Hydroxy-3-methylpicolinic acid .

Q. What advanced purification techniques improve scalability for this compound in multi-gram syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.